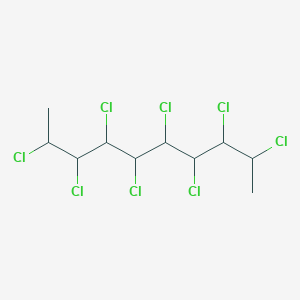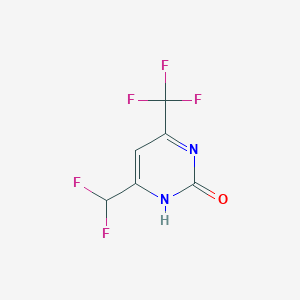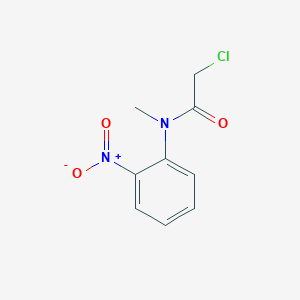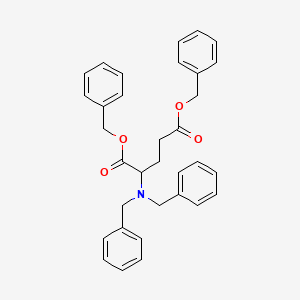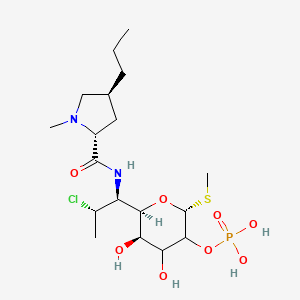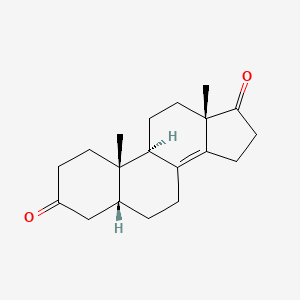
5beta-Androst-8(14)-ene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-Androst-8(14)-ene-3,17-dione is a steroidal compound that belongs to the class of androstane derivatives. This compound is characterized by its unique structure, which includes a double bond between the 8th and 14th carbon atoms and keto groups at the 3rd and 17th positions. Steroidal compounds like this compound are of significant interest in the fields of chemistry, biology, and medicine due to their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Androst-8(14)-ene-3,17-dione typically involves multiple steps, starting from readily available steroid precursors. One common synthetic route includes the oxidation of 5beta-androstan-3,17-dione to introduce the double bond at the 8(14) position. This can be achieved using reagents such as selenium dioxide or other oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
5beta-Androst-8(14)-ene-3,17-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the steroid nucleus, leading to the formation of additional keto or hydroxyl groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in different hydroxysteroid derivatives.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Selenium dioxide, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional keto groups, while reduction may produce hydroxysteroids.
Applications De Recherche Scientifique
5beta-Androst-8(14)-ene-3,17-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, anti-cancer, and hormone-modulating effects.
Medicine: Explored for its therapeutic potential in treating various medical conditions, including hormonal imbalances and certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 5beta-Androst-8(14)-ene-3,17-dione involves its interaction with specific molecular targets and pathways. As a steroidal compound, it may bind to steroid receptors, modulating gene expression and cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5alpha-Androstane-3,17-dione: Similar structure but with a different configuration at the 5th carbon.
Androstenedione: Lacks the double bond at the 8(14) position.
Testosterone: Contains a hydroxyl group at the 17th position instead of a keto group.
Uniqueness
5beta-Androst-8(14)-ene-3,17-dione is unique due to its specific structural features, including the double bond at the 8(14) position and the presence of keto groups at both the 3rd and 17th positions. These structural characteristics contribute to its distinct chemical reactivity and biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C19H26O2 |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(5R,9R,10S,13S)-10,13-dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,16H,3-11H2,1-2H3/t12-,16+,18+,19+/m1/s1 |
Clé InChI |
UPPWIMHSTQMTHM-RNHZPVLASA-N |
SMILES isomérique |
C[C@]12CCC(=O)C[C@H]1CCC3=C4CCC(=O)[C@]4(CC[C@H]23)C |
SMILES canonique |
CC12CCC(=O)CC1CCC3=C4CCC(=O)C4(CCC23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)

![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)
